2-Allyl-2-benzylacetamide
Description
Structure
2D Structure
Properties
CAS No. |
7154-69-0 |
|---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
(2R)-2-benzylpent-4-enamide |
InChI |
InChI=1S/C12H15NO/c1-2-6-11(12(13)14)9-10-7-4-3-5-8-10/h2-5,7-8,11H,1,6,9H2,(H2,13,14)/t11-/m1/s1 |
InChI Key |
RKJWJARHPAEWOX-LLVKDONJSA-N |
Canonical SMILES |
C=CCC(CC1=CC=CC=C1)C(=O)N |
Other CAS No. |
7154-69-0 |
Pictograms |
Irritant |
Origin of Product |
United States |
Advanced Spectroscopic Analysis and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Confirmation
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, different NMR techniques can provide information about the carbon-hydrogen framework and the presence of other nuclei like fluorine.
A hypothetical ¹H NMR spectrum of 2-benzylpent-4-enamide would be expected to show distinct signals corresponding to each unique proton environment in the molecule. Key expected resonances would include multiplets for the aromatic protons of the benzyl (B1604629) group, typically in the range of 7.2-7.4 ppm. The benzylic protons (CH₂) adjacent to the phenyl ring would likely appear as a doublet. The protons of the pent-4-enamide (B1609871) moiety, including the vinyl protons (CH=CH₂), the chiral proton at the C2 position, and the methylene (B1212753) protons at C3, would each exhibit characteristic chemical shifts and coupling patterns, which would be crucial for confirming the connectivity of the molecule.
In a ¹³C NMR spectrum of 2-benzylpent-4-enamide, a distinct signal would be expected for each unique carbon atom. The carbonyl carbon of the amide group would resonate at a characteristic downfield position (typically ~170 ppm). The aromatic carbons of the benzyl group would appear in the ~125-140 ppm region. The sp²-hybridized carbons of the vinyl group and the sp³-hybridized carbons of the aliphatic portion of the molecule would have signals at higher field strengths, providing a complete carbon "fingerprint" of the compound.
For a hypothetical fluorinated analog of 2-benzylpent-4-enamide, ¹⁹F NMR spectroscopy would be a highly sensitive and informative technique. The chemical shifts of the fluorine atoms are very sensitive to their electronic environment, allowing for the clear differentiation of fluorine atoms in different positions on the molecule. For instance, fluorine substitution on the aromatic ring of the benzyl group would produce signals in the aromatic region of the ¹⁹F NMR spectrum, with their exact chemical shifts providing information about their position relative to other substituents.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain insight into its structure by analyzing its fragmentation pattern upon ionization.
High-resolution mass spectrometry would be used to determine the exact mass of 2-benzylpent-4-enamide with a high degree of accuracy. This precise mass measurement allows for the determination of the elemental formula of the molecule, confirming that the experimentally observed mass is consistent with the chemical formula C₁₂H₁₅NO.
Electrospray ionization is a soft ionization technique that is well-suited for analyzing polar molecules like amides. In ESI-MS, 2-benzylpent-4-enamide would typically be observed as a protonated molecule [M+H]⁺. By inducing fragmentation of this parent ion (e.g., through collision-induced dissociation), a characteristic fragmentation pattern would be generated. Analysis of the masses of the fragment ions would provide valuable information for confirming the structure of the molecule, for instance, by observing the loss of the benzyl group or fragments corresponding to the pent-4-enamide portion.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For 2-Benzylpent-4-enamide, a secondary amide, the IR spectrum provides distinct peaks that confirm its key structural features: the amide group, the benzyl substituent, and the terminal alkene.
The spectrum is characterized by several key absorption bands. The N-H stretching vibration of the secondary amide typically appears as a single, sharp peak in the region of 3500-3300 cm⁻¹. spcmc.ac.inquimicaorganica.org Hydrogen bonding in the solid state can cause this peak to broaden and shift to a lower frequency, often around 3350-3180 cm⁻¹. blogspot.comspectroscopyonline.com
The most intense and characteristic absorption for an amide is the C=O stretching vibration, known as the Amide I band. spcmc.ac.in For open-chain secondary amides in the solid state, this band is observed near 1640 cm⁻¹. spcmc.ac.in In a dilute solution, the frequency shifts higher, to the 1700-1680 cm⁻¹ region, due to the reduction of hydrogen bonding. spcmc.ac.in
Another significant peak is the N-H bending vibration, or the Amide II band, which is a combination of N-H in-plane bending and C-N stretching vibrations. In solid-state secondary amides, this band appears in the 1570-1515 cm⁻¹ range. spcmc.ac.in
The presence of the benzyl and pentenyl groups gives rise to other characteristic absorptions. Aromatic C-H stretching from the benzyl ring is typically observed just above 3000 cm⁻¹. The C=C stretching of the aromatic ring appears in the 1600-1450 cm⁻¹ region. The terminal alkene of the pentenyl group shows a C=C stretching vibration around 1640 cm⁻¹, which may overlap with the Amide I band, and vinylic C-H stretching above 3000 cm⁻¹.
Table 1: Predicted Infrared (IR) Spectroscopy Data for 2-Benzylpent-4-enamide
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H (Amide) | Stretch | ~3300 | Medium |
| C-H (Aromatic) | Stretch | 3100-3000 | Medium-Weak |
| C-H (Alkenyl) | Stretch | 3080-3010 | Medium |
| C-H (Aliphatic) | Stretch | 3000-2850 | Medium |
| C=O (Amide I) | Stretch | ~1640 | Strong |
| C=C (Alkenyl) | Stretch | ~1640 | Medium-Weak |
| N-H (Amide II) | Bend | 1570-1515 | Strong |
| C=C (Aromatic) | Stretch | 1600-1450 | Medium-Weak |
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is indispensable for assessing the purity of 2-Benzylpent-4-enamide and for separating it from reaction byproducts or, in the case of its chiral nature, its enantiomers.
High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
2-Benzylpent-4-enamide possesses a chiral center at the carbon atom bearing the benzyl and pentenamide groups. Consequently, it can exist as a pair of enantiomers. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most effective method for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. yakhak.orgheraldopenaccess.us
The separation relies on the differential interaction between the enantiomers and the chiral stationary phase, leading to different retention times. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) gel support, are commonly used for the resolution of chiral amides. nih.gov
For the analysis of 2-Benzylpent-4-enamide, a normal-phase or reversed-phase HPLC method could be developed. A typical mobile phase in normal-phase chromatography might consist of a mixture of alkanes like hexane (B92381) and an alcohol modifier such as 2-propanol. yakhak.org In reversed-phase mode, a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be employed. nih.gov The choice of mobile phase and CSP is critical for achieving baseline separation of the enantiomeric peaks. yakhak.org Detection is typically performed using a UV detector, as the benzyl group provides a strong chromophore. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers. uma.es
Table 2: Illustrative HPLC Method for Enantiomeric Excess Determination of 2-Benzylpent-4-enamide
| Parameter | Condition |
|---|---|
| Instrument | High-Performance Liquid Chromatography (HPLC) System |
| Column | Chiral Stationary Phase (e.g., Chiralpak® IB) |
| Mobile Phase | Hexane/2-Propanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Outcome | Separation of (R)- and (S)-enantiomers with distinct retention times |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is highly effective for assessing the purity of volatile compounds like 2-Benzylpent-4-enamide and for confirming its molecular weight and structure through fragmentation analysis. researchgate.net
In a GC-MS analysis, the sample is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting molecular ion and its fragment ions are detected, producing a mass spectrum that serves as a molecular fingerprint. unl.pt
The mass spectrum of 2-Benzylpent-4-enamide would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation pattern is predictable based on the structure. A prominent fragmentation pathway for amides is the cleavage of the N-CO bond. nih.gov Another common cleavage is the α-cleavage adjacent to the carbonyl group. For 2-Benzylpent-4-enamide, a particularly stable fragment would be the tropylium (B1234903) cation (m/z 91), formed by cleavage of the bond between the benzyl group and the chiral carbon, followed by rearrangement. Other significant fragments would arise from the loss of the pentenyl group or cleavage within the pentenyl chain. The McLafferty rearrangement, common in aliphatic amides, is also a possible fragmentation pathway if a γ-hydrogen is available for transfer. jove.com
Table 3: Predicted GC-MS Fragmentation Data for 2-Benzylpent-4-enamide
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 217 | [C₁₄H₁₉NO]⁺ | Molecular Ion [M]⁺ |
| 126 | [C₈H₁₂N]⁺ | Cleavage of the C-CO bond (α-cleavage) |
| 91 | [C₇H₇]⁺ | Formation of Tropylium ion from benzyl group |
| 69 | [C₅H₉]⁺ | Loss of the pentenyl radical |
| 41 | [C₃H₅]⁺ | Allyl cation from pentenyl chain |
Reactivity and Mechanistic Investigations of 2 Benzylpent 4 Enamide and Enamide Analogues
Transition-Metal-Catalyzed Transformations
Transition-metal catalysis offers a powerful toolkit for the transformation of enamides, including 2-benzylpent-4-enamide, into a variety of valuable nitrogen-containing heterocyclic structures. These methods often proceed with high efficiency and selectivity under mild conditions.
Copper-Catalyzed Radical Cyclization Reactions: Formation of γ-Lactams
Copper-catalyzed reactions have emerged as a robust strategy for the synthesis of γ-lactams from unsaturated enamides. These reactions often proceed via a radical-mediated pathway, enabling the formation of new carbon-nitrogen and carbon-carbon or carbon-sulfur bonds in a single step.
One notable application involves the copper-catalyzed trifluoromethylthiolation and radical cyclization of N-phenylpent-4-enamides. mdpi.comresearchgate.net This method utilizes the stable and easy-to-handle AgSCF₃ as the trifluoromethylthiolating reagent to produce trifluoromethylthio-substituted γ-lactams, which are of interest in medicinal chemistry. mdpi.comresearchgate.net The reaction is typically catalyzed by copper(II) acetate (B1210297) (Cu(OAc)₂) in a mixture of dimethyl sulfoxide (B87167) (DMSO) and water at elevated temperatures. mdpi.com Mechanistic studies suggest that the reaction is initiated by the formation of an amidyl radical through N-H bond activation facilitated by the copper catalyst. mdpi.com This amidyl radical then undergoes a 5-exo-trig cyclization onto the pendant alkene, forming a carbon-centered radical intermediate. mdpi.comresearchgate.net This intermediate is subsequently trapped by a trifluoromethylthiol radical (SCF₃•), generated from AgSCF₃, to afford the final γ-lactam product. mdpi.com The use of an oxidant, such as potassium persulfate (K₂S₂O₈), is crucial for the generation of the SCF₃ radical. mdpi.com Control experiments have demonstrated that the copper catalyst is essential for the reaction to proceed. mdpi.com
Similarly, a copper-catalyzed cascade cyclization/cyanation of N-aryl-4-pentenamides has been developed to synthesize cyano-substituted γ-lactams. researchgate.net This process employs trimethylsilyl (B98337) cyanide (TMSCN) as the cyanide source and is also thought to proceed through an amidyl radical-initiated 5-exo-trig cyclization. researchgate.net
The general applicability of these copper-catalyzed radical cyclizations is demonstrated by the tolerance of various substituents on the aryl ring of the enamide, including both electron-donating and electron-withdrawing groups. mdpi.comresearchgate.net
Table 1: Optimized Conditions for Copper-Catalyzed Trifluoromethylthiolation and Radical Cyclization of N-phenylpent-4-enamide mdpi.com
| Parameter | Optimal Condition |
| Catalyst | Cu(OAc)₂ |
| Solvent | DMSO/H₂O (3:1) |
| Oxidant | K₂S₂O₈ |
| Temperature | 100 °C |
| Time | 6 h |
Homogeneous Copper(II) Catalysis for Cyclic Imide Formation
Homogeneous copper(II) catalysis provides an effective method for the synthesis of cyclic imides from alkene-tethered amides. rsc.orgrsc.orgresearchgate.net This transformation involves the oxidative cleavage of the carbon-carbon double bond and the formation of a new carbon-nitrogen bond, with molecular oxygen often serving as the terminal oxidant. rsc.orgresearchgate.net
In a representative system, an alkene-tethered amide, such as N-ethoxy-2-phenylpent-4-enamide, can be converted to the corresponding succinimide (B58015) derivative. rsc.org The reaction is typically catalyzed by a copper(II) salt, like copper(II) acetylacetonate (B107027) (Cu(acac)₂), in the presence of a nitrogen-containing ligand, such as neocuproine. rsc.orgrsc.org Acetonitrile (B52724) has been identified as a suitable solvent for this transformation, which is generally carried out at elevated temperatures (e.g., 100 °C) under an atmosphere of oxygen. rsc.orgrsc.org
The proposed mechanism involves the coordination of the copper(II) salt with the nitrogen ligand to form the active catalytic species. rsc.org This is followed by a series of steps that culminate in the cleavage of the alkene and the formation of the imide ring. The presence of a phenyl group in the substrate appears to be beneficial for the reaction, possibly due to stabilization effects during the catalytic cycle. rsc.org This methodology has been shown to be applicable to a range of substrates, affording moderate to good yields of the desired cyclic imides. rsc.org
Table 2: Key Parameters for Homogeneous Copper(II)-Catalyzed Cyclic Imide Formation rsc.orgrsc.org
| Component | Role | Example |
| Substrate | Alkene-tethered amide | N-Ethoxy-2-phenylpent-4-enamide |
| Catalyst | Copper(II) salt | Cu(acac)₂ |
| Ligand | Nitrogen-containing ligand | Neocuproine |
| Oxidant | Terminal oxidant | O₂ |
| Solvent | Reaction medium | Acetonitrile (MeCN) |
| Temperature | Reaction condition | 100 °C |
Asymmetric Hydrogenation of Enamide Systems
Asymmetric hydrogenation is a powerful technique for the synthesis of chiral amines from prochiral enamides. nih.govwiley-vch.de This method, which often employs transition metal complexes with chiral ligands, is highly valued for its efficiency and atom economy. wiley-vch.de While rhodium and ruthenium catalysts have been extensively studied, other transition metals are also effective. wiley-vch.de
The enantioselective hydrogenation of N-acylenamides is a well-established route to chiral amines. wiley-vch.de The success of this reaction is highly dependent on the choice of the chiral ligand, which creates a chiral environment around the metal center, dictating the stereochemical outcome of the hydrogenation. A variety of chiral phosphine (B1218219) ligands, such as those of the JosiPhos and f-binaphane families, have been developed and shown to provide high levels of enantioselectivity. nih.gov Monodentate phosphoramidite (B1245037) ligands like PipPhos and MorfPhos have also proven to be highly effective in rhodium-catalyzed asymmetric hydrogenations of both acyclic and cyclic N-acylenamides. nih.gov
The mechanism of asymmetric hydrogenation can vary depending on the metal and ligand system. ethz.ch For instance, the mechanism for Ru(II)/BINAP-catalyzed hydrogenation differs from that of Rh(I)-catalyzed reactions, often leading to products with opposite absolute configurations. ethz.ch Mechanistic investigations of cobalt-catalyzed asymmetric hydrogenation of enamides have suggested an unsaturated pathway where the cobalt-enamide complex is the resting state, and the rate-determining step is the oxidative transfer of hydride from H₂ to the enamide. uit.no
While direct examples involving 2-benzylpent-4-enamide are not explicitly detailed in the provided context, the general principles and successful application to a wide range of enamide substrates suggest its potential as a substrate in such transformations. diva-portal.org The ability to hydrogenate isomeric mixtures of enamides enantioconvergently, where both E and Z isomers yield the same enantiomer of the product, highlights the sophistication of modern asymmetric hydrogenation methods. diva-portal.org
Nucleophilic Substitution (SN2) Reactions and Stereoselective C-C Bond Formation
The reactivity of 2-benzylpent-4-enamide and its analogues can also be harnessed in nucleophilic substitution reactions to form new carbon-carbon bonds stereoselectively. These reactions are fundamental in organic synthesis for building molecular complexity.
Role of Deprotonation in Nucleophile Activation
In the context of C-C bond formation involving enamide-like structures, deprotonation plays a critical role in activating the nucleophile. nih.gov A recent study detailed the synthesis of pro-chiral 2-acetyl-N-aryl-2-(prop-2-yn-1-yl)pent-4-ynamide and -2-allyl-4-enamide derivatives through a bimolecular nucleophilic substitution (SN2) reaction. nih.govresearchgate.netrsc.org
The reaction involves the C-C bond formation between an allyl or propargyl halide and an acetoacetanilide (B1666496) derivative. researchgate.netrsc.org The mechanism begins with the deprotonation of the active methylene (B1212753) proton of the acetoacetanilide by a base, such as potassium carbonate (K₂CO₃). nih.govrsc.org This deprotonation generates a more reactive enolate nucleophile. nih.gov This in-situ formed nucleophile then attacks the electrophilic carbon of the allyl or propargyl halide in an SN2 fashion, displacing the halide leaving group and forming the new C-C bond. nih.govresearchgate.net
It is crucial that the deprotonation occurs at the active methylene group rather than the amide N-H. The acidity of the active methylene protons is enhanced by the two flanking carbonyl groups, making them more susceptible to deprotonation by a suitable base. rsc.org This selective deprotonation ensures the formation of the desired carbanion for the subsequent nucleophilic attack. The resulting products are pro-chiral, meaning they can be used as precursors in asymmetric synthesis. researchgate.netrsc.org
Intrinsic Reaction Coordinate (IRC) Analysis for Mechanistic Pathway Elucidation
To gain a deeper understanding of the reaction mechanism for processes like the SN2 reaction described above, computational methods such as Intrinsic Reaction Coordinate (IRC) analysis are employed. researchgate.netrsc.orgresearcher.life An IRC analysis maps the reaction pathway from the transition state to the reactants and products, providing a detailed picture of the energy profile and the geometric changes that occur throughout the reaction. scm.com
For the synthesis of the pro-chiral 2-acetyl-N-aryl-2-allyl-4-enamide derivatives, IRC analysis was used to validate the proposed SN2 mechanism. researchgate.netrsc.orgresearcher.life The analysis confirms the pathway involving the nucleophilic attack of the enolate on the electrophilic carbon, leading to the displacement of the leaving group. nih.govresearchgate.netrsc.org The IRC calculations can illustrate the progression from the reactants, through the transition state, to the final products, providing insights into the dynamics of the bond-forming and bond-breaking processes. researchgate.netresearcher.life Such computational studies are invaluable for confirming proposed mechanisms and for understanding the factors that control the stereoselectivity and reactivity in these transformations. researcher.life
Oxidative Cleavage Reactions of Alkene Bonds
The carbon-carbon double bond in enamides, including the terminal alkene of 2-benzylpent-4-enamide analogues, is susceptible to oxidative cleavage through various methods, yielding valuable carbonyl compounds or their derivatives. These reactions are crucial for synthetic transformations, allowing for the conversion of the enamide moiety into different functional groups.
Detailed Research Findings:
A notable method for the oxidative cleavage of the C=C bond in enamides employs a combination of a hypervalent iodine(III) reagent, such as phenyliodonium (B1259483) diacetate (PIDA), and trimethylsilyl azide (B81097) (TMSN₃) under an air atmosphere. organic-chemistry.org This reaction proceeds under mild conditions and demonstrates good functional group tolerance, providing access to cyanobenzamides. organic-chemistry.org The process is believed to involve the formation of an azido-iodinane intermediate, which rearranges to cleave the double bond.
Ozonolysis is a classic and effective method for cleaving alkene bonds. researchgate.net In the context of enamide-containing products, ozonolysis followed by a reductive or oxidative work-up can be used to synthesize diols, lactones, or carboxylic acids. researchgate.netd-nb.infonih.gov For instance, the γ,δ-enamide aldehyde products from certain catalytic reactions can be subjected to ozonolysis and subsequent reduction to afford 1,4-diols. nih.gov
Furthermore, oxidative cleavage of enamide intermediates has been observed as a side or unexpected pathway in other reactions. During the oxidative decarboxylation of certain N-acyl amino acids like N-benzoylvaline and N-benzoylleucine, the formation of N-formylbenzamide was proposed to occur through the oxidative cleavage of an enamide intermediate. organic-chemistry.orgresearchgate.net This highlights the potential for enamide substructures to undergo cleavage under specific oxidative conditions. organic-chemistry.org
The following table summarizes representative findings on the oxidative cleavage of enamides.
| Enamide Substrate | Reagents and Conditions | Product(s) | Key Observation | Reference |
|---|---|---|---|---|
| Generic Substituted Enamides | PIDA (1.2 equiv.), TMSN₃ (2.0 equiv.), CH₂Cl₂, 40 °C, air | Cyanobenzamides | Efficient C=C cleavage with good functional group tolerance. | organic-chemistry.org |
| γ,δ-Enamide Aldehyde | 1. O₃, CH₂Cl₂, -78 °C; 2. NaBH₄ | 1,4-Diol | Demonstrates the utility of ozonolysis for post-synthesis modification. | nih.gov |
| γ,δ-Enamide Aldehyde | 1. O₃; 2. Oxidation | Lactone | Ozonolysis followed by oxidation leads to lactone formation. | d-nb.info |
| Enamide Intermediate (from N-benzoylvaline) | Ag⁺/Cu²⁺/S₂O₈²⁻, H₂O, rt | N-formylbenzamide | Unexpected product resulting from the cleavage of a proposed enamide intermediate. | organic-chemistry.orgresearchgate.net |
Selective Hydrogenation of Enamide Olefins
The selective hydrogenation of the olefinic bond in enamides is a powerful tool for generating chiral amines and amides, which are pivotal intermediates in pharmaceuticals and fine chemicals. nih.govnih.gov This transformation often employs transition-metal catalysts, with significant research focused on achieving high enantioselectivity through the use of chiral ligands. nih.govacs.org
Detailed Research Findings:
Catalytic systems based on iridium, rhodium, and cobalt have been extensively studied for the asymmetric hydrogenation of enamides. acs.orgrsc.orgacs.org Iridium complexes, particularly those with N,P ligands, are effective for the hydrogenation of a wide range of E/Z mixtures of trisubstituted enamides, often with excellent enantioselectivity (up to 99% ee). acs.org A key finding is the phenomenon of enantioconvergent hydrogenation, where both the E and Z isomers of an enamide substrate are hydrogenated to the same enantiomeric product. acs.orgrsc.orgdiva-portal.org This is highly advantageous as it obviates the need for isomerically pure starting materials. acs.org
Rhodium catalysts, especially with C₂-symmetric bis(phospholane) ligands like DuPHOS, were among the first to demonstrate this enantioconvergent behavior with α-dehydroamino acid derivatives, a specific class of enamides. rsc.org Both (E)- and (Z)-isomers were reduced to the same product with over 99% ee. rsc.org
More recently, earth-abundant metals like cobalt have emerged as viable catalysts. acs.org Bis(phosphine) cobalt complexes can catalyze the asymmetric hydrogenation of enamides with high yields and enantiomeric purities, particularly in protic solvents like methanol (B129727). acs.org
The choice of the N-acyl group on the enamide can also influence the reaction's stereochemical outcome, a factor attributed to stereoelectronic effects within the catalyst-substrate complex. researchgate.net
The table below presents selected data from studies on the selective hydrogenation of enamide olefins.
| Enamide Substrate Type | Catalyst System | Conditions | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Trisubstituted α-Aryl Enamides (E/Z mixtures) | N,P-Iridium Complex | 50 bar H₂, room temp. | Excellent | Up to 99% | acs.org |
| Methyl (Z)-α-acetamidobutenoate | (R,R)-PrDuPHOS–Rh | H₂ | - | >99% (R) | rsc.org |
| Methyl (E)-α-acetamidobutenoate | (R,R)-PrDuPHOS–Rh | H₂ | - | 99% (R) | rsc.org |
| Generic Enamides | (PhBPE)Co Complex | H₂, Methanol | High | Excellent | acs.org |
| Tetrasubstituted Prochiral Amido-alkenes | [Ir(cod)(bzn)(L)][ClO₄] (L = chiral phosphine) | Mild conditions | - | - | rsc.org |
| N-Acyl Enamides | Chiral Phosphoric Acid / Hantzsch Ester | 1 mol% catalyst, 10 mol% AcOH, Toluene, 50 °C | Excellent | Excellent | nih.gov |
Investigation of Reaction Pathway Intermediates and Transition States
Understanding the intermediates and transition states in enamide reactions is fundamental to rationalizing their reactivity and selectivity. nih.govunito.it A combination of computational studies, primarily using Density Functional Theory (DFT), and experimental techniques like NMR spectroscopy has provided significant insights into these reaction pathways. unito.ituit.noacs.org
Detailed Research Findings:
A central aspect of enamide chemistry is their dual nature as both C- and N-nucleophiles, and their equilibrium with imine or iminium ion species. numberanalytics.comnih.gov The nucleophilicity of enamides is lower than that of corresponding enamines, but they are more stable and easier to handle. nih.gov Reactions often proceed through the formation of an enamine or iminium intermediate. numberanalytics.comlibretexts.org For instance, in organocatalytic hydrogenations, it has been confirmed that an iminium ion is the key intermediate generated in the reaction. nih.gov
Computational studies on cobalt-catalyzed enamide hydrogenation have compared several mechanistic possibilities, including a direct Co(0)/Co(II) redox path and a non-redox Co(II) mechanism. acs.orguit.no These studies indicate that the operative mechanism can depend on the specific enamide substrate and that explicit solvent molecules are crucial for stabilizing transition states. uit.no The coordination of the enamide to the metal center, often through both the double bond and the amide's carbonyl oxygen, is a critical initial step. acs.org
In Lewis acid-catalyzed nucleophilic additions, enamides bearing an N-H bond can participate in a concerted pathway involving a cyclic, six-membered transition state stabilized by hydrogen bonding. nih.gov This concerted pathway helps to rationalize the high stereospecificity observed in reactions where (E)-enamides give anti-products and (Z)-enamides yield syn-products. nih.gov Similarly, theoretical studies of primary enamine-mediated aldol (B89426) reactions point to half-chair transition states with hydrogen bonding that facilitates proton transfer, leading to low activation energies. nih.govacs.org
For enantioconvergent hydrogenations, mechanistic studies suggest two different pathways can be responsible for the stereochemical outcome: for some substrates, a rapid isomerization of the double bond occurs, while for others, chelation of the substrate to the metal catalyst controls the facial selectivity. acs.org DFT studies have successfully predicted the correct absolute configurations and rationalized the fast isomerization of E and Z isomers in these systems. acs.org
Theoretical and Computational Studies on 2 Benzylpent 4 Enamide and Enamide Systems
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Energetics
Density Functional Theory (DFT) has emerged as a important method for elucidating the complex reaction pathways of enamides. researchgate.net By calculating the electronic structure and energies of reactants, products, intermediates, and transition states, DFT provides a quantitative understanding of reaction feasibility and selectivity.
Elucidation of Enantioconvergent Hydrogenation Pathways
A significant application of DFT in the study of enamides is the explanation of enantioconvergent hydrogenation reactions. nih.gov In these reactions, a mixture of E/Z isomers of a prochiral olefin is converted into a single enantiomer of the product. rsc.org This is a highly desirable outcome in asymmetric synthesis as it circumvents the need for pure starting materials. rsc.org
DFT calculations have been instrumental in understanding the mechanisms behind this convergence. For instance, in the iridium-catalyzed asymmetric hydrogenation of enamides, two distinct pathways have been identified through a combination of experimental and theoretical studies. nih.govdiva-portal.org For α-aryl enamides, a rapid isomerization of the double bond occurs, leading to a kinetic resolution of the isomers. nih.govdiva-portal.org In contrast, for α-alkyl enamides, where no such isomerization is observed, the enantioconvergent outcome is attributed to substrate chelation. nih.govdiva-portal.org DFT calculations have successfully predicted the correct absolute configuration of the products and have supported the proposed mechanisms, whether through isomerization or chelation control. nih.govacs.org In some cases, Rhodium-based catalysts have also been shown to facilitate the enantioconvergent hydrogenation of both (Z)- and (E)-isomeric enamides to yield products with the same absolute configuration and high enantiomeric excess. rsc.org
Analysis of Intermediate Stability and Transition States
The detailed analysis of intermediates and transition states is crucial for a comprehensive understanding of a reaction mechanism. DFT calculations allow for the full optimization of the geometries of these transient species and the calculation of their relative energies. researchgate.net In the context of enamide reactions, this includes identifying key intermediates and the transition states that connect them.
For example, in the formation of N-(carbomylcarbamothioyl) benzamide, DFT studies at the B3LYP/6-31g(d) level of theory have identified two transition states. researchgate.net The first transition state (Ts1) is the rate-determining step, while the second (Ts2) has a lower energy. researchgate.net The stability of intermediates and the energy barriers of transition states, as calculated by DFT, provide a quantitative energy profile for the entire reaction pathway. This information is invaluable for rationalizing experimentally observed reaction rates and product distributions. nih.gov
Validation of Reaction Pathways through Intrinsic Reaction Coordinate (IRC) Analysis
Once a transition state has been located, Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that it correctly connects the intended reactants and products. rowansci.com An IRC calculation traces the minimum energy path downhill from the transition state on the potential energy surface. scm.commdpi.com This process validates the proposed reaction pathway and ensures that the identified transition state is indeed the correct one for the transformation under investigation. rowansci.commdpi.com
IRC calculations start from an optimized transition state geometry and proceed in both forward and backward directions along the reaction coordinate. rowansci.com Successful IRC calculations provide a smooth path connecting the transition state to the corresponding reactant and product minima, offering a dynamic picture of the reaction progress. researchgate.netmissouri.edu This method has been successfully applied to various reactions involving enamides and other systems, confirming the computed reaction mechanisms. researchgate.netresearchgate.netnih.gov
Quantum Chemical Descriptors in Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net Quantum chemical descriptors, derived from the electronic structure of molecules, play a vital role in developing robust and predictive QSAR models. nih.govresearchgate.net
Computational Assessment of Molecular Descriptors and Their Relationship to Biological Properties
A wide array of molecular descriptors can be calculated using computational methods, encoding various aspects of a molecule's structure and properties. nih.govnih.gov These descriptors can be broadly categorized and are crucial for understanding how a molecule will behave and interact. researchgate.net
Quantum chemical descriptors, in particular, offer a more detailed and physically meaningful representation of a molecule's electronic properties compared to simpler, empirical descriptors. researchgate.netscribd.com These are derived from the wave function of the molecule and include properties like:
Frontier Molecular Orbital Energies (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in describing a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability. rasayanjournal.co.in
Molecular Electrostatic Potential (MEP): The MEP provides a visual representation of the charge distribution around a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netrasayanjournal.co.in
These descriptors, once calculated, are used to build QSAR models that can predict the biological activity of new, untested compounds. researchgate.net This predictive capability is highly valuable in drug discovery and development, allowing for the prioritization of compounds for synthesis and testing.
Molecular Modeling for Conformational Analysis and Structural Insights
Molecular modeling encompasses a range of computational techniques used to represent and manipulate the three-dimensional structures of molecules. It is an indispensable tool for understanding the conformational preferences of flexible molecules like 2-benzylpent-4-enamide and for gaining insights into their interactions with biological targets. acs.orgacs.org
Conformational analysis aims to identify the stable, low-energy conformations of a molecule. nih.gov For a flexible molecule, its biological activity is often dependent on its ability to adopt a specific conformation that allows it to bind to a receptor or enzyme active site. researchgate.net Computational methods, such as molecular mechanics and quantum mechanics, can be used to systematically explore the conformational space of a molecule and identify the most stable conformers.
These computational approaches provide valuable structural insights that can guide the design of new molecules with improved biological activity. For instance, understanding the preferred conformation of an enamide can inform the design of more rigid analogs that are "pre-organized" for binding, potentially leading to higher potency.
Table of Quantum Chemical Descriptors and Their Significance
| Descriptor | Symbol | Significance in QSAR and Reactivity Studies |
| Highest Occupied Molecular Orbital Energy | EHOMO | Relates to the ability of a molecule to donate electrons; higher values indicate greater reactivity towards electrophiles. rasayanjournal.co.in |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Relates to the ability of a molecule to accept electrons; lower values indicate greater reactivity towards nucleophiles. rasayanjournal.co.in |
| HOMO-LUMO Energy Gap | ΔE | An indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. rasayanjournal.co.in |
| Dipole Moment | µ | Measures the overall polarity of a molecule, influencing solubility and intermolecular interactions. |
| Electronegativity | χ | A measure of an atom's or molecule's ability to attract electrons. rasayanjournal.co.in |
| Chemical Hardness | η | A measure of resistance to change in electron distribution; related to the HOMO-LUMO gap. rasayanjournal.co.in |
| Chemical Softness | S | The reciprocal of hardness, indicating the ease of electron cloud distortion. rasayanjournal.co.in |
| Electrophilicity Index | ω | A global measure of electrophilic character, useful for predicting reactivity in polar reactions. researchgate.netrasayanjournal.co.in |
Synthesis and Exploration of 2 Benzylpent 4 Enamide Derivatives and Analogs
Design Principles for Novel Enamide Structures and Functionalization
The design of novel enamide structures, such as those derived from 2-benzylpent-4-enamide, is guided by several key principles aimed at tuning their electronic properties, steric hindrance, and reactivity. Enamides are considered versatile reactants, occupying a niche between the high reactivity and instability of enamines and the more stable nature of classical olefins. lookchem.com The nitrogen atom's lone pair of electrons can be delocalized into the carbon-carbon double bond, which can be modulated to enhance the enamine-like reactivity. researchgate.net
The functionalization of the 2-benzylpent-4-enamide scaffold can be approached through several modern synthetic strategies. One-step N-dehydrogenation of the corresponding saturated amide is a direct route to forming the enamide double bond. lookchem.comacs.orgresearchgate.net This can be achieved using a combination of a strong base like lithium hexamethyldisilazide (LiHMDS) and an electrophilic activator such as triflic anhydride, which also acts as an oxidant. acs.orgresearchgate.net This method is notable for its broad substrate scope, accommodating both cyclic and acyclic amides. lookchem.comacs.orgresearchgate.net
Furthermore, metal-free synthetic routes offer an alternative for creating functionalized enamides. For instance, a DABCO-mediated cascade reaction involving an aza-Michael addition, α-bromination/elimination, and a Morita–Baylis–Hillman type reaction can generate functionalized enamides in a regio- and stereoselective manner. rsc.org The development of methods to access trans-γ-chloro-enamides from acrolein and secondary amides opens up possibilities for subsequent SN2 displacement with various nucleophiles, allowing for the introduction of diverse functional groups at the γ-position. researchgate.net
These design principles and functionalization strategies provide a robust toolbox for creating a library of 2-benzylpent-4-enamide derivatives with tailored properties.
Scaffold Derivatization through Substitution Patterns
Scaffold derivatization is a powerful strategy in medicinal chemistry and materials science for generating libraries of related compounds from a common core structure. researchgate.net For the 2-benzylpent-4-enamide scaffold, derivatization can be systematically explored by introducing various substituents at key positions to probe structure-activity relationships.
The primary points for derivatization on the 2-benzylpent-4-enamide scaffold are the nitrogen atom, the α-carbon, the benzyl (B1604629) group, and the terminal allyl group. The substitution pattern around a core scaffold can significantly influence the biological activity and physical properties of the resulting molecules. bham.ac.uk
Table 1: Potential Derivatization Points of 2-Benzylpent-4-enamide
| Position | Potential Modifications | Rationale |
| Nitrogen Atom | Alkylation, Acylation, Arylation | Modulates the electronic nature and steric bulk around the amide functionality. |
| α-Carbon | Introduction of various functional groups | Can influence the stereochemistry and reactivity of the molecule. |
| Benzyl Group | Substitution on the aromatic ring (e.g., with halogens, alkyl, or alkoxy groups) | Alters lipophilicity, electronic properties, and potential for specific interactions. |
| Allyl Group | Hydrogenation, oxidation, cycloaddition, metathesis | Provides a handle for significant structural modifications and the introduction of new ring systems. |
The derivatization of pre-assembled heterocyclic core scaffolds on a solid phase is an efficient approach for the high-throughput synthesis of new chemical entities. researchgate.net This methodology could be adapted for 2-benzylpent-4-enamide, where the core scaffold is synthesized in solution, attached to a solid support, and then subjected to various parallel derivatization reactions. researchgate.net For example, nucleophilic aromatic substitution on a halogenated benzyl group could be employed to introduce a variety of substituents. researchgate.net
Stereoisomeric Forms and Diastereomeric Mixtures
Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. youtube.com They can be broadly categorized into enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images of each other). masterorganicchemistry.com
For a molecule like 2-benzylpent-4-enamide, the presence of a chiral center at the α-carbon (the carbon bearing the benzyl group) means it can exist as a pair of enantiomers, (R)-2-benzylpent-4-enamide and (S)-2-benzylpent-4-enamide. When a reaction produces an unequal mixture of enantiomers, the composition is described by the enantiomeric excess. libretexts.org A racemic mixture contains equal amounts of both enantiomers and exhibits no net optical activity. libretexts.org
If additional stereocenters are introduced into the molecule through derivatization, diastereomers can be formed. masterorganicchemistry.com For example, if a reaction on the allyl group creates a new chiral center, the resulting product could exist as a mixture of diastereomers. Diastereomers have different physical properties, such as melting points, boiling points, and solubilities, which can allow for their separation by techniques like chromatography or crystallization. masterorganicchemistry.com The relationship between different stereoisomers is crucial in fields like pharmacology, where different enantiomers or diastereomers of a drug can have vastly different biological activities. khanacademy.org
Table 2: Types of Stereoisomers
| Isomer Type | Definition | Relationship |
| Constitutional Isomers | Same formula, different connectivity. youtube.com | Different compounds. |
| Stereoisomers | Same connectivity, different spatial arrangement. youtube.com | Includes enantiomers and diastereomers. |
| Enantiomers | Stereoisomers that are non-superimposable mirror images. masterorganicchemistry.com | Have identical physical properties (except for optical rotation) and can be difficult to separate. |
| Diastereomers | Stereoisomers that are not mirror images of each other. masterorganicchemistry.com | Have different physical properties and can be separated by conventional means. |
| Meso Compounds | Achiral compounds that have chiral centers and an internal plane of symmetry. youtube.com | Are superimposable on their mirror image. |
Pro-chiral Enamide Derivatives and their Synthesis
A pro-chiral molecule is one that can be converted from achiral to chiral in a single step. libretexts.org In the context of enamides, a molecule that can be hydrogenated to create a new chiral center is considered pro-chiral. The synthesis of pro-chiral enamides is a significant area of research as they are valuable precursors in asymmetric synthesis. nih.gov
For instance, a pro-chiral analog of 2-benzylpent-4-enamide could be a molecule where the double bond is positioned to create a chiral center upon a stereoselective reaction. The synthesis of such pro-chiral dienes and diynes often involves reactions like SN2 substitutions on suitable precursors. nih.gov The development of chiral pincer complexes has been instrumental in advancing enantioselective processes like hydrogenation and alkynylation of pro-chiral substrates. nih.gov
The asymmetric hydrogenation of pro-chiral enamides is a well-established and efficient method for producing chiral amines. acs.org This transformation is often catalyzed by transition metal complexes, particularly those of rhodium, containing chiral phosphine (B1218219) ligands. acs.orgacs.org The choice of catalyst and reaction conditions can lead to high enantioselectivity, favoring the formation of one enantiomer over the other.
Enzymes are also highly effective at distinguishing between the two faces of a pro-chiral group, a concept critical in biological chemistry. libretexts.org The two faces of a pro-chiral sp2-hybridized group, such as the double bond in an enamide, are designated as re and si. libretexts.org This inherent stereoselectivity of enzymes can be harnessed for the synthesis of enantiomerically pure compounds.
The ability to synthesize and selectively react pro-chiral derivatives of 2-benzylpent-4-enamide would provide access to a wide range of optically active building blocks for various applications.
Applications in Chemical Synthesis and Materials Science
Utility as Synthetic Intermediates and Building Blocks for Complex Molecules
The 2-benzylpent-4-enamide scaffold is a valuable building block in organic synthesis, primarily due to the reactivity of its functional groups. Enamides, in general, are recognized as distinctive synthons that can be strategically employed in various cyclization reactions. beilstein-journals.org The presence of the terminal alkene and the activated alpha-position to the carbonyl group allows for a range of chemical transformations.
Research has demonstrated the synthesis of complex pro-chiral molecules starting from related pent-4-enamide (B1609871) structures. For instance, a series of pro-chiral 2-acetyl-N-aryl-2-allyl-4-enamide derivatives were successfully synthesized through a bimolecular nucleophilic substitution (SN2) reaction. researchgate.netnih.gov In this process, an acetoacetanilide (B1666496) derivative reacts with an allyl bromide, showcasing a novel C-C bond formation. nih.govrsc.org The 2-benzylpent-4-enamide framework can similarly act as a precursor, where the benzyl (B1604629) group provides specific steric and electronic properties that can influence the outcome of subsequent reactions. The versatility of enamides allows them to generate iminium species that can engage in further electrophilic additions or isomerizations, paving the way for the construction of diverse N-heterocycles. beilstein-journals.org These characteristics establish 2-benzylpent-4-enamide and its analogues as fundamental building blocks for assembling more intricate molecular structures. enamine.net
Role in the Synthesis of Optically Enriched Compounds
The creation of molecules with specific three-dimensional arrangements is crucial in fields like pharmaceuticals and materials science. Asymmetric synthesis methodologies are employed to produce optically enriched compounds, and the 2-benzylpent-4-enamide structure is amenable to such transformations. diva-portal.org The development of catalytic systems provides efficient routes to access these chiral molecules. diva-portal.orgmdpi.com
While direct asymmetric synthesis of 2-benzylpent-4-enamide is not extensively documented, related structures have been successfully synthesized with high enantioselectivity. For example, transition-metal-catalyzed hydrogenations of various isomeric enamide mixtures have been shown to produce optically enriched products with excellent enantiomeric excesses. diva-portal.org These methodologies often exploit the unique properties of the catalyst and ligand structure to control the stereochemical outcome. diva-portal.org Furthermore, innovative approaches like diastereoselective desymmetrization have transformed symmetric dienes into chiral building blocks with significant stereochemical control. nih.govrsc.org The presence of the chiral center at the second position in 2-benzylpent-4-enamide makes it a target for stereoselective synthesis and a potential chiral building block for more complex, optically active molecules.
Precursors for Heterocyclic Compound Synthesis, e.g., γ-Lactams and Cyclic Imides
The structural elements of 2-benzylpent-4-enamide make it an ideal precursor for the synthesis of important heterocyclic compounds like γ-lactams and cyclic imides, which are prevalent motifs in many biologically active molecules. enamine.net
Synthesis of γ-Lactams
The γ-lactam ring is a core component of numerous natural products and pharmaceuticals. nih.gov Pent-4-enamides can undergo cyclization reactions to form this five-membered ring system. One effective method involves a silver-catalyzed cascade cyclization and functionalization of N-aryl-4-pentenamides. researchgate.net This reaction proceeds through an amidyl radical-initiated 5-exo-trig cyclization, providing an efficient route to various γ-lactam derivatives. researchgate.net A variety of methods for γ-lactam synthesis exist, highlighting the importance of this structural class. organic-chemistry.org
A notable application is the copper-catalyzed trifluoromethylthiolation and radical cyclization of N-phenylpent-4-enamides. This process uses a stable trifluoromethylthiolating reagent to produce trifluoromethylthio-substituted γ-lactams, which are of interest for their potential medicinal value. The reaction demonstrates the formation of new C-N and C-S bonds in a cascade process.
Synthesis of Cyclic Imides
Cyclic imides are another class of valuable compounds, with applications in pharmaceuticals. rsc.org Research has shown that alkene-tethered amides, such as derivatives of 2-phenylpent-4-enamide, can be converted into cyclic imides through a copper(II)-catalyzed oxidation. rsc.orgrsc.orgresearchgate.net In this transformation, molecular oxygen (O₂) acts as the terminal oxidant. rsc.orgresearchgate.net The reaction involves the cleavage of the carbon-carbon double bond and the formation of a new carbon-nitrogen bond, catalyzed by a Cu(II) salt with a suitable nitrogen-containing ligand. rsc.orgresearchgate.net
For example, N-ethoxy-2-methyl-2-phenylpent-4-enamide and N-ethoxy-2-ethyl-2-phenylpent-4-enamide have been successfully converted to their corresponding cyclic imides. rsc.org The reaction conditions, including the choice of catalyst, ligand, and solvent, have been optimized to achieve high yields. rsc.org
| Starting Material | Product | Catalyst System | Yield |
| N-Ethoxy-2-methyl-2-phenylpent-4-enamide | 3-methyl-3-phenylpyrrolidine-2,5-dione | Cu(acac)₂ / neocuproine | 85% |
| N-Ethoxy-2-ethyl-2-phenylpent-4-enamide | 3-ethyl-3-phenylpyrrolidine-2,5-dione | Cu(acac)₂ / neocuproine | 81% |
| N-Ethoxy-2,2-diphenylpent-4-enamide | 3,3-diphenylpyrrolidine-2,5-dione | Cu(acac)₂ / neocuproine | 75% |
| Data derived from a study on the Cu(II)-catalyzed synthesis of cyclic imides. rsc.orgrsc.org |
Potential in Agrochemical Development, e.g., Nematicidal Agents (Focus on Chemical Class Development)
The search for new and effective agrochemicals is a continuous effort to address global crop protection needs. nyxxb.cn The pent-4-enamide chemical class has emerged as a promising scaffold for the development of nematicidal agents, which are crucial for controlling plant-parasitic nematodes. nyxxb.cn
A study focused on the design and synthesis of novel 4,5,5-trifluoropent-4-enamide derivatives demonstrated their potent nematicidal activities. nyxxb.cnnyxxb.cn These compounds were tested against economically significant nematodes such as Meloidogyne incognita (root-knot nematode) and Bursaphelenchus xylophilus (pinewood nematode). nyxxb.cnnyxxb.cn The research highlighted that specific derivatives, such as those containing furan (B31954) or thiophene (B33073) rings, exhibited excellent activity. nyxxb.cnnyxxb.cn For instance, the furan-containing derivative B8 showed LC₅₀ values of 1.22 mg/L and 0.53 mg/L against M. incognita and B. xylophilus, respectively. nyxxb.cn
| Compound | Heterocyclic Moiety | LC₅₀ vs. M. incognita (mg/L, 72h) | LC₅₀ vs. B. xylophilus (mg/L, 72h) |
| B8 | Furan-2-yl | 1.22 | 0.53 |
| B6 | Thiophen-2-yl | 1.63 | 0.81 |
| B10 | Benzo[d]thiazol-2-yl | 4.89 | 1.96 |
| Selected data from in vitro nematicidal activity tests of 4,5,5-trifluoropent-4-enamide derivatives. nyxxb.cn |
This research establishes the pent-4-enamide core as a key pharmacophore for this class of nematicides. Although the studies focused on fluorinated analogues, they underscore the potential of the broader class of substituted pent-4-enamides, including 2-benzylpent-4-enamide, as a foundational structure for developing new agrochemical agents. mdpi.comdntb.gov.ua
Ligand Development for Metal-Complex Formations
The functional groups within the 2-benzylpent-4-enamide molecule—specifically the amide's oxygen and nitrogen atoms and the π-system of the alkene—make it a candidate for acting as a ligand in the formation of metal complexes. Such complexes are central to catalysis and materials science.
Research into pro-chiral dienes and diynes, which includes derivatives of 2-allyl-4-enamide, has identified them as potential ligands for various metal-complex formations. nih.govrsc.org The ability of a molecule to coordinate with a metal ion is fundamental to the design of catalysts for a wide array of chemical transformations. mdpi.com The specific geometry and electronic properties of the resulting metal complex can dictate the efficiency and selectivity of a catalytic process. uva.es While the direct use of 2-benzylpent-4-enamide as a ligand is an area for further exploration, the precedent set by structurally similar enamides suggests its potential. researchgate.net The development of novel ligands is a key driver of innovation in catalysis, enabling new types of reactions and improving existing ones. beilstein-journals.orgscholaris.ca
Q & A
Q. What criteria define "sufficient data" for publishing 2-Benzylpent-4-enamide research in high-impact journals?
- Methodological Answer :
- Reproducibility : Include raw data (e.g., NMR FID files, chromatograms) in supplementary materials.
- Contextualization : Compare findings with structurally analogous compounds (e.g., benzamide derivatives).
- Mechanistic Insight : Propose reaction mechanisms or structure-activity relationships (SAR) supported by experimental/computational evidence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
